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molecular formula C11H10O2S B8324689 5-(Methoxycarbonyl)-2-methylbenzo[b]thiophene

5-(Methoxycarbonyl)-2-methylbenzo[b]thiophene

Cat. No. B8324689
M. Wt: 206.26 g/mol
InChI Key: DOBPARWDWKCERQ-UHFFFAOYSA-N
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Patent
US04590200

Procedure details

A solution of 2-methylbenzo[b]thiophene-5-carboxylic acid (17.4 g) in methanol (250 ml) was saturated with hydrogen chloride and then heated under reflux for 30 minutes. The solid which crystallised out on cooling was filtered off and dried to give 2-methylbenzo[b]thiophene-5-carboxylic acid methyl ester (16.7 g), m.p. 97°-98°.
Quantity
17.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:6][C:5]2[CH:7]=[CH:8][C:9]([C:11]([OH:13])=[O:12])=[CH:10][C:4]=2[CH:3]=1.Cl.[CH3:15]O>>[CH3:15][O:12][C:11]([C:9]1[CH:8]=[CH:7][C:5]2[S:6][C:2]([CH3:1])=[CH:3][C:4]=2[CH:10]=1)=[O:13]

Inputs

Step One
Name
Quantity
17.4 g
Type
reactant
Smiles
CC1=CC2=C(S1)C=CC(=C2)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
250 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The solid which crystallised out
TEMPERATURE
Type
TEMPERATURE
Details
on cooling
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=CC2=C(SC(=C2)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 16.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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